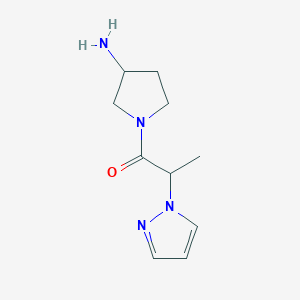

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one |

InChI |

InChI=1S/C10H16N4O/c1-8(14-5-2-4-12-14)10(15)13-6-3-9(11)7-13/h2,4-5,8-9H,3,6-7,11H2,1H3 |

InChI Key |

WESMIUCSJYLTIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N)N2C=CC=N2 |

Origin of Product |

United States |

Biological Activity

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, a compound with the CAS number 1249241-86-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 208.26 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety, which are often associated with various pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1249241-86-8 |

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, research into related pyrazole derivatives has shown their ability to inhibit tumor growth through various mechanisms, including the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Neuroprotective Effects

The presence of the aminopyrrolidine structure suggests potential neuroprotective effects. Compounds containing pyrrolidine rings have been studied for their ability to enhance synaptic plasticity and neuroprotection in models of neurodegenerative diseases. This activity is often attributed to their influence on neurotransmitter systems and neuroinflammatory pathways.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

- Neuroprotective Research : Another investigation focused on the neuroprotective capabilities of pyrrolidine derivatives in animal models of Alzheimer's disease. The results suggested that these compounds could mitigate cognitive decline by reducing amyloid-beta accumulation and enhancing cholinergic transmission .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly those related to mood and cognition.

Comparison with Similar Compounds

Structural Features and Substitutions

Key Observations :

- Azetidine vs.

- Adamantyl and Phenyl Groups : The adamantyl and diphenylpyrazole substituents in introduce significant hydrophobicity, likely reducing aqueous solubility compared to the target compound .

- Halogen and Methyl Substituents : The chloro and methyl groups in enhance electronic effects and steric bulk, which may influence binding affinity in biological targets .

Key Observations :

Physicochemical Properties

Key Observations :

- The aminopyrrolidine group in the target compound enhances solubility compared to fluorinated or adamantyl analogues.

Preparation Methods

Key steps include:

- Preparation of substituted pyrimidine intermediates

- Nucleophilic substitution with amino- and pyrazolyl-containing reagents

- Cyclization and amination to form the pyrrolidine and pyrazole rings

- Final coupling to assemble the target compound

Detailed Preparation Methods

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Compound 29)

This intermediate is synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (Compound 31) with 3-amino-5-methylpyrazole in tetrahydrofuran (THF).

- Reagents: Compound 31, 3-amino-5-methylpyrazole, triethylamine

- Solvent: THF

- Temperature: 50°C

- Yield: Approximately 75%

Compound 31 + 3-amino-5-methylpyrazole → Compound 29

Step 2: Formation of the Pyrazolyl-Pyrimidine Derivative (Compound 29)

This involves heating the reactants in THF, followed by purification via flash chromatography.

Step 3: Synthesis of 3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (Compound 30)

This key intermediate is prepared through a nucleophilic aromatic substitution of Compound 29 with (S)-3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at elevated temperature (120°C).

- Reagents: Compound 29, (S)-3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

- Solvent: 1-pentanol

- Temperature: 120°C

- Duration: 6 hours

- Yield: ~51%

- The reaction proceeds via nucleophilic attack on the aromatic pyrimidine ring.

- The product is purified by flash chromatography.

Step 4: Final Coupling to Obtain the Target Compound

The final step involves reacting Compound 30 with various amines (e.g., 1-ethylpiperazine, 1-methylpiperazine, or N,N-dimethylazetidin-3-amine) in 1-pentanol at 140°C, followed by purification.

- Reagents: Compound 30, amine derivatives

- Solvent: 1-pentanol

- Temperature: 140°C

- Duration: 2 hours

- Purification: Flash chromatography

- Compound 1 (target compound): approximately 58%

- Other derivatives (compounds 2–5): 26–57%

Data Table Summarizing Key Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Key Features |

|---|---|---|---|---|---|---|

| 1 | Compound 31, pyrazole, triethylamine | THF | 50°C | 16h | 75% | Nucleophilic substitution on pyrimidine |

| 2 | Compound 29, (S)-3-aminopyrrolidin-1-yl... | - | - | - | - | Purification via chromatography |

| 3 | Compound 29, Compound 28 | 1-Pentanol | 120°C | 6h | 51% | Aromatic substitution to form Compound 30 |

| 4 | Compound 30, amines (e.g., 1-ethylpiperazine) | 1-Pentanol | 140°C | 2h | 58% | Final amination step |

Research Findings and Considerations

- Reaction Optimization: Elevated temperatures (120–140°C) are critical for successful nucleophilic substitutions and cyclizations, especially when working with aromatic heterocycles.

- Yield Variability: Yields range from 26% to 75%, depending on the specific amine used and reaction conditions, highlighting the importance of optimizing reaction parameters for each derivative.

- Purification: Flash chromatography over silica gel with appropriate solvent systems (dichloromethane/methanol, ethyl acetate/n-hexane) is standard for isolating pure intermediates and final compounds.

- Safety and Handling: Reactions involve high temperatures and potentially toxic reagents (e.g., trifluoromethanesulfonic anhydride in related procedures), requiring appropriate safety protocols.

Q & A

Q. What are the recommended synthetic routes for 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be optimized?

A common approach involves multi-step condensation reactions. For example, Claisen-Schmidt condensation (base-catalyzed) between pyrrolidine and pyrazole derivatives can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol or xylene), temperature (reflux conditions), and catalysts (e.g., sodium hydroxide). Post-reaction purification via recrystallization (methanol) or column chromatography (silica gel with ethyl acetate/petroleum ether) improves purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrrolidine NH (~δ 1.5–2.5 ppm) and pyrazole protons (~δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ mode for [M+H] peaks).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the 3-aminopyrrolidine configuration .

Q. What purification techniques are effective for isolating this compound?

Recrystallization (methanol or ethanol) removes impurities with low solubility. For complex mixtures, column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is preferred. Centrifugation and filtration under reduced pressure enhance yield .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., variable IC50_{50}50 values) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes/receptors (e.g., kinases). Focus on hydrogen bonds between the aminopyrrolidine group and catalytic residues.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time (≥100 ns trajectories). Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can derivatives be designed to improve metabolic stability or target selectivity?

- Bioisosteric Replacement : Substitute the pyrazole ring with isoxazole or triazole to modulate electron density.

- Prodrug Strategies : Introduce ester groups on the propan-1-one moiety for enhanced bioavailability.

- SAR Studies : Systematically vary substituents on the pyrrolidine nitrogen and pyrazole positions to map activity trends .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.